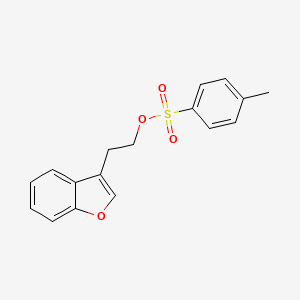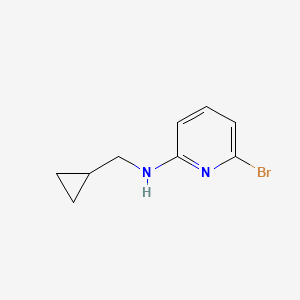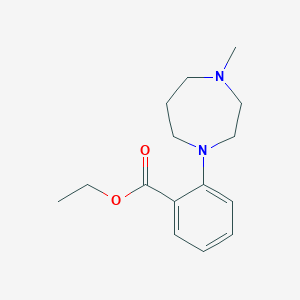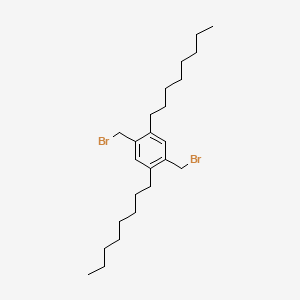
2-(1-Benzofuran-3-yl)ethyl 4-methylbenzenesulfonate
Übersicht
Beschreibung
2-(1-Benzofuran-3-yl)ethyl 4-methylbenzenesulfonate, also known as BMBS, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. BMBS is a sulfonate ester that is used as a reagent in organic synthesis and is known for its ability to activate proteins and enzymes.
Wissenschaftliche Forschungsanwendungen
Natural Product Synthesis
Research on natural products containing benzofuran has remarkably increased during the past few decades . Newly isolated natural products with complex structures are being studied, characterized, and screened for possible biological activities . The compound “2-(1-Benzofuran-3-yl)ethyl 4-methylbenzenesulfonate” could potentially be used in the synthesis of these natural products.
Anticancer Activity
Benzofuran derivatives are essential compounds that hold vital biological activities to design novel therapies with enhanced efficacy compared to conventional treatments . Therefore, medicinal chemists used its core to synthesize new derivatives that can be applied to a variety of disorders . The compound “2-(1-Benzofuran-3-yl)ethyl 4-methylbenzenesulfonate” could potentially be used in the development of new anticancer drugs.
Antioxidant Properties
Many researchers have demonstrated the efficient scavenging ability of 3-arylbenzofuranone derivatives on both carbon and oxygen-centered radicals . These compounds are widely used as excellent antioxidants for polymers . The compound “2-(1-Benzofuran-3-yl)ethyl 4-methylbenzenesulfonate” could potentially be used in the development of new antioxidants.
Cytotoxic Activity
Benzotriazole, a 1,2,3-triazole ring with a substitution of the triazolyl-3-position with a naphthylacyl, 4-bromophenacyl, or 4-methylbenzyl group, could be crucial for promoting cytotoxic activity . The compound “2-(1-Benzofuran-3-yl)ethyl 4-methylbenzenesulfonate” could potentially be used in the development of new cytotoxic drugs.
Wirkmechanismus
Target of Action
It’s known that similar compounds have been studied for their interaction with receptor tyrosine kinases (tks), which play a crucial role in various cellular processes .
Mode of Action
Based on its structural similarity to other benzofuran derivatives, it might interact with its targets, potentially tks, leading to changes in cellular signaling pathways .
Biochemical Pathways
If it does interact with tks as suggested, it could potentially affect various signaling pathways, including those involved in cell growth and proliferation .
Pharmacokinetics
Its solubility and stability information suggest that it might have reasonable bioavailability .
Result of Action
If it does interact with tks, it could potentially inhibit overactive signaling pathways, which could be beneficial in conditions like cancer .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. For instance, the compound should be stored at room temperature for optimal stability . Additionally, its action might be influenced by the physiological environment, such as pH and presence of other biomolecules .
Eigenschaften
IUPAC Name |
2-(1-benzofuran-3-yl)ethyl 4-methylbenzenesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16O4S/c1-13-6-8-15(9-7-13)22(18,19)21-11-10-14-12-20-17-5-3-2-4-16(14)17/h2-9,12H,10-11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEJOFPWUQPRTDR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCCC2=COC3=CC=CC=C32 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70597891 | |
| Record name | 2-(1-Benzofuran-3-yl)ethyl 4-methylbenzene-1-sulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70597891 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
316.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1-Benzofuran-3-yl)ethyl 4-methylbenzenesulfonate | |
CAS RN |
26278-25-1 | |
| Record name | 2-(1-Benzofuran-3-yl)ethyl 4-methylbenzene-1-sulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70597891 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[4-(Trifluoromethoxy)phenyl]piperidine-3-carboxamide](/img/structure/B1612035.png)


![3-[(3-Methyl-1,4-dioxo-1,4-dihydronaphthalen-2-yl)sulfanyl]propanoic acid](/img/structure/B1612038.png)







![Methyl 7-amino-3-cyano-2-(cyanomethyl)pyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B1612050.png)

